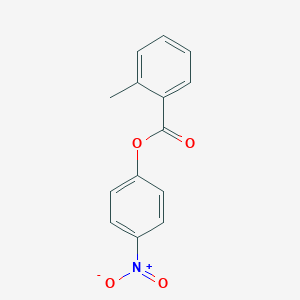

o-Toluic acid, 4-nitrophenyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H11NO4 |

|---|---|

Molecular Weight |

257.24 g/mol |

IUPAC Name |

(4-nitrophenyl) 2-methylbenzoate |

InChI |

InChI=1S/C14H11NO4/c1-10-4-2-3-5-13(10)14(16)19-12-8-6-11(7-9-12)15(17)18/h2-9H,1H3 |

InChI Key |

GCPPQGAWBTYPFF-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of o-Toluic Acid, 4-Nitrophenyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of o-toluic acid, 4-nitrophenyl ester, also known as (4-nitrophenyl) 2-methylbenzoate. This aromatic ester is a compound of interest in various chemical research and synthesis applications. This document details its physical characteristics, chemical reactivity, and provides established experimental protocols for its synthesis and purification. All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₁₄H₁₁NO₄.[1][2] It is classified as an aromatic ester, resulting from the condensation of o-toluic acid and 4-nitrophenol.[1] The structure consists of a toluic acid moiety with a methyl group in the ortho position to the carboxyl group, and a 4-nitrophenyl group which includes an electron-withdrawing nitro substituent.[1] This arrangement significantly influences its chemical reactivity.[1]

General and Computed Properties

The fundamental identifiers and computed properties of the compound are summarized below.

| Property | Value | Source |

| IUPAC Name | (4-nitrophenyl) 2-methylbenzoate | PubChem[2] |

| Molecular Formula | C₁₄H₁₁NO₄ | PubChem[2] |

| Molecular Weight | 257.24 g/mol | PubChem[1][2] |

| Canonical SMILES | CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)--INVALID-LINK--[O-] | Smolecule[1] |

| InChI | InChI=1S/C14H11NO4/c1-10-4-2-3-5-13(10)14(16)19-12-8-6-11(7-9-12)15(17)18/h2-9H,1H3 | Smolecule[1] |

| InChIKey | GCPPQGAWBTYPFF-UHFFFAOYSA-N | Smolecule[1] |

| logP (Octanol/Water) | 3.122 | Cheméo |

| Water Solubility (log10WS) | -4.68 | Cheméo |

Experimental Physical Properties

The experimental data provides insight into the physical state and behavior of the compound under various conditions.

| Property | Value | Unit | Notes | Source |

| Melting Point | 336 - 344 | K | PMC[3] | |

| Appearance | Cream Solid | - | Fisher Scientific[4] | |

| Kovats Retention Index | 2144 | Semi-standard non-polar | PubChem[2] |

Crystallographic Data

Single-crystal X-ray diffraction analysis has provided detailed structural information. The compound crystallizes in an orthorhombic system with two molecules in the asymmetric unit.[3] A notable conformational difference between these two molecules is the dihedral angle between their aromatic rings, which are 36.99 (5)° and 55.04 (5)°.[3]

| Parameter | Value | Unit |

| Crystal System | Orthorhombic | - |

| a | 11.4748 (7) | Å |

| b | 14.3608 (8) | Å |

| c | 14.5944 (9) | Å |

| Volume (V) | 2405.0 (2) | ų |

| Z | 8 | - |

| Radiation | Mo Kα | - |

| Temperature (T) | 173 | K |

Source: PMC[3]

Chemical Reactivity and Pathways

The chemical behavior of this compound is primarily dictated by its ester linkage and the electron-withdrawing nitro group on the phenyl ring.

Key Chemical Reactions

-

Hydrolysis: Under aqueous conditions, the ester can be hydrolyzed to regenerate o-toluic acid and 4-nitrophenol.[1] This reaction can be catalyzed by either acids or bases.[1]

-

Nucleophilic Substitution: The presence of the nitro group on the phenyl ring activates it towards nucleophilic substitution reactions, offering a route for further chemical modification.[1]

-

Protein and Enzyme Interactions: As an ester, this compound can interact with amino acid residues in proteins, potentially altering their function.[1] Its potential to inhibit or activate specific enzymes is an area of ongoing research.[1]

Caption: Hydrolysis of the ester to its constituent acid and phenol.

Experimental Protocols

The most common method for synthesizing this compound is through the acylation of 4-nitrophenol with o-toluoyl chloride.[1] The o-toluoyl chloride intermediate is prepared from o-toluic acid.[1]

Synthesis of this compound

This protocol is adapted from a standard laboratory procedure for the synthesis of similar aromatic esters.[3]

Step 1: Preparation of o-Toluoyl Chloride

-

Place o-toluic acid (1.5 g, 1 mol) in a 100 ml two-neck round bottom flask.[3]

-

Gently warm the flask on a water bath to 323 K.[3]

-

Slowly add an excess of dry thionyl chloride with stirring. Add 2-3 drops of DMF to act as a catalyst.[3]

-

Reflux the mixture for 50-60 minutes at 343 K.[3]

-

Remove the excess thionyl chloride by repeated evaporation under reduced pressure to yield the crude acid chloride.[3]

Step 2: Esterification

-

In a separate flask, dissolve 4-nitrophenol (1.5 g, 0.0065 mol) in dry dichloromethane.[3]

-

Add triethylamine at room temperature to obtain a transparent solution.[3]

-

Under anhydrous conditions, add the previously prepared o-toluoyl chloride dropwise to the 4-nitrophenol solution with constant stirring over 30 minutes at room temperature.[3]

-

Pour the reaction mixture into 20 ml of cold water.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate: n-hexane (1:2) mobile phase.[3]

Caption: Workflow for the synthesis of this compound.

Purification Protocol

-

Remove excess triethylamine from the reaction mixture by washing with a cold, dilute HCl solution.[3]

-

An oily product should settle. Decant the supernatant liquid.[3]

-

Stir the product with distilled water and then perform an extraction with ethyl acetate (3 x 40 ml).[3]

-

Wash the combined organic layers with a 5% NaHCO₃ solution.[3]

-

Dry the organic layer over anhydrous Na₂SO₄.[3]

-

Filter the solution and concentrate it to obtain the crude title compound.[3]

-

Recrystallize the product from n-hexane to yield the purified ester (Yield: 37%).[3]

Caption: Purification workflow for the synthesized ester.

Applications in Research

This compound serves as a valuable reagent in various areas of chemical research.

-

Reagent in Organic Synthesis: It is used as a building block and intermediate for creating more complex molecules.

-

Biochemical Assays: Similar to other nitrophenyl esters, it can be used as a chromogenic substrate in enzymatic assays. The cleavage of the ester bond by an enzyme releases 4-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically.[5]

-

Interaction Studies: The compound is utilized in studies examining interactions with biological macromolecules like proteins and enzymes.[1]

Safety Information

-

Handling: Use in a well-ventilated area.[7] Avoid contact with skin, eyes, and clothing.[4] Avoid breathing dust.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated place.[4]

References

- 1. Buy this compound [smolecule.com]

- 2. This compound | C14H11NO4 | CID 532247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitrophenyl 2-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 4-nitrophenyl 4-methylbenzoate | 15023-67-3 | Benchchem [benchchem.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. sds.metasci.ca [sds.metasci.ca]

An In-Depth Technical Guide to o-Toluic Acid, 4-Nitrophenyl Ester: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of o-toluic acid, 4-nitrophenyl ester, an aromatic ester with applications in chemical research.[1][2] The document details the prevalent synthetic methodologies, purification techniques, and key analytical data for this compound.

Compound Identification and Properties

This compound is classified as an aromatic ester, formed from o-toluic acid and 4-nitrophenol.[1] Its structure features a toluic acid moiety with a methyl group in the ortho position to the carboxylic acid and a 4-nitrophenyl group, which includes an electron-withdrawing nitro substituent.[1] Aromatic esters that contain nitro groups are recognized as potential precursors for compounds with biological activities, such as analgesic and anti-inflammatory properties.[2][4]

Data Summary

The quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO₄ | [1][3] |

| Molecular Weight | 257.24 g/mol | [1][3] |

| Melting Point | 336-344 K (63-71 °C) | [2] |

| Crystal System | Orthorhombic | [2] |

| a, b, c (Å) | 11.4748 (7), 14.3608 (8), 14.5944 (9) | [2] |

| Volume (ų) | 2405.0 (2) | [2] |

| Z (molecules/unit cell) | 8 | [2] |

| CCDC Number | 758254 | [1][3] |

Synthesis and Purification

The most common and effective method for synthesizing this compound is through the acylation of 4-nitrophenol with o-toluoyl chloride.[1] This process involves a two-step reaction, beginning with the formation of the acid chloride intermediate.[1]

Experimental Protocols

Step 1: Synthesis of o-Toluoyl Chloride

This procedure involves the conversion of o-toluic acid to its more reactive acid chloride derivative using thionyl chloride.

-

Reagents:

-

Procedure:

-

Place o-toluic acid in a 100 ml two-neck round-bottom flask.

-

Gradually warm the flask on a water bath to 323 K (50 °C).[2]

-

Slowly add an excess of dry thionyl chloride with stirring.[2]

-

Add 2-3 drops of DMF to catalyze the reaction.[2]

-

Reflux the mixture for 50-60 minutes at 343 K (70 °C).[2]

-

After the reaction is complete, remove the excess thionyl chloride by repeated evaporation under reduced pressure.[2]

-

Step 2: Synthesis of this compound

The newly synthesized o-toluoyl chloride is then reacted with 4-nitrophenol in the presence of a base.

-

Reagents:

-

Procedure:

-

In a separate flask, dissolve 4-nitrophenol in dry dichloromethane.

-

Add triethylamine to the solution at room temperature to obtain a transparent solution.[2]

-

Under anhydrous conditions, add the o-toluoyl chloride dropwise to the 4-nitrophenol solution with constant stirring at room temperature for 30 minutes.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate: n-hexane (1:2).[2]

-

Once the reaction is complete, pour the mixture into 20 ml of cold water.[2]

-

Remove excess triethylamine by adding cold, dilute HCl solution.[2]

-

An oily product should settle. Decant the supernatant liquid.[2]

-

Stir the product with distilled water and then extract with ethyl acetate (3 x 40 ml).[2]

-

Wash the combined organic layers with a 5% NaHCO₃ solution and dry over anhydrous Na₂SO₄.[2]

-

Filter the solution and concentrate it to obtain the crude title compound.[2]

-

Alternative Synthesis: Direct Esterification

An alternative route involves the direct acid-catalyzed esterification of o-toluic acid with 4-nitrophenol using a dehydrating agent like sulfuric acid or phosphorus pentoxide, typically under reflux conditions.[1] Microwave-assisted synthesis has also been investigated to achieve rapid esterification.[1]

Purification Protocol

The crude product is purified by recrystallization to yield the final product.

-

Solvent: n-hexane is an effective solvent for recrystallization.[2] Mixed solvent systems such as ethyl acetate and hexane have also been noted as effective for ester purification.[1]

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot n-hexane.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

-

Collect the crystals by filtration.

-

-

Yield: A yield of 37% has been reported for this method.[2]

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthesis workflow for this compound.

Characterization

The structural confirmation of this compound is achieved through various analytical techniques.

-

Crystallography: Single-crystal X-ray diffraction analysis has been used to determine the three-dimensional structure of the compound.[1] The title compound crystallizes with two molecules in the asymmetric unit, with the main conformational difference being the dihedral angle between the aromatic rings [36.99 (5)° and 55.04 (5)°].[2]

-

Spectroscopy: While specific peak data is not detailed in the provided literature, the characterization of similar aromatic esters typically involves:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the proton and carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the ester carbonyl (C=O) and nitro (NO₂) stretches.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

The nitro group in the synthesized ester can be reduced to an amino group, which can then be used in the synthesis of other compounds like azoxy compounds.[2] The ester itself can undergo hydrolysis in aqueous conditions to regenerate o-toluic acid and 4-nitrophenol.[1]

References

"o-Toluic acid, 4-nitrophenyl ester" CAS number and molecular structure

An In-depth Technical Guide to o-Toluic acid, 4-nitrophenyl ester

For researchers, scientists, and professionals in drug development, this guide provides comprehensive technical information on this compound, a compound of interest in organic synthesis and biochemical assays.

Compound Identification and Molecular Structure

This compound, also known by its IUPAC name (4-nitrophenyl) 2-methylbenzoate, is an aromatic ester.[1][2] It is formed from the esterification of o-toluic acid and 4-nitrophenol.[1] The structure features a methyl group on the benzoate ring ortho to the ester linkage and an electron-withdrawing nitro group on the para position of the phenoxy group, which enhances its chemical reactivity.[1]

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (4-nitrophenyl) 2-methylbenzoate | PubChem[2] |

| PubChem CID | 532247 | PubChem[1][2] |

| Molecular Formula | C₁₄H₁₁NO₄ | PubChem[1][2] |

| Canonical SMILES | CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)--INVALID-LINK--[O-] | PubChem[1] |

| InChI Key | GCPPQGAWBTYPFF-UHFFFAOYSA-N | PubChem[1][2] |

Physicochemical Properties

The following tables summarize the key computed and experimental properties of this compound.

Table 2: Computed Physicochemical Data

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 257.24 | g/mol |

| Monoisotopic Mass | 257.06880783 | Da |

| XLogP3 | 4.1 | |

| Topological Polar Surface Area | 72.1 | Ų |

Source: PubChem[2]

Table 3: Experimental Physical Data

| Property | Value | Conditions | Source |

|---|---|---|---|

| Melting Point | 336-344 | K | PMC[3] |

| Kovats Retention Index | 2144 | Semi-standard non-polar column | NIST[2] |

Experimental Protocols: Synthesis

The most common method for synthesizing this compound is via the acylation of 4-nitrophenol with o-toluoyl chloride.[1] The o-toluoyl chloride intermediate is prepared by treating o-toluic acid with thionyl chloride.[3]

Detailed Synthesis of 4-Nitrophenyl 2-methylbenzoate [3]

Part 1: Preparation of o-Toluoyl Chloride

-

Place o-Toluic acid (1.5 g, 1 mol) in a 100 ml two-neck round-bottom flask.

-

Gradually warm the flask on a water bath to 323 K.

-

Slowly add an excess of dry thionyl chloride with stirring.

-

Add 2–3 drops of DMF to act as a catalyst.

-

Reflux the mixture for 50–60 minutes at 343 K.

-

Remove the excess thionyl chloride by repeated evaporation under reduced pressure.

Part 2: Esterification

-

In a separate flask, dissolve 4-nitrophenol (1.5 g, 0.0065 mol) in dry dichloromethane.

-

Add triethylamine at room temperature to obtain a transparent solution.

-

Add the prepared acid chloride dropwise to the 4-nitrophenol solution with constant stirring at room temperature for 30 minutes under anhydrous conditions.

-

Pour the reaction mixture into 20 ml of cold water.

-

Remove excess triethylamine by adding cold, dilute HCl solution.

Part 3: Purification

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC) with an ethyl acetate: n-hexane (1:2) mobile phase.

-

Allow the oily product to settle and decant the supernatant liquid.

-

Stir the product well with distilled water.

-

Extract the product with ethyl acetate (3 x 40 ml).

-

Wash the combined organic extracts with a 5% NaHCO₃ solution.

-

Dry the solution over anhydrous Na₂SO₄.

-

Filter the solution and concentrate it to obtain the title compound.

-

Recrystallize the final product from n-hexane. Yield: 37%[3]

Applications in Research and Development

This compound serves as a valuable tool in several scientific domains:

-

Organic Synthesis: It is used as a reagent for creating more complex molecules.[1] The ester linkage is reactive towards nucleophiles, making it a useful acylating agent.

-

Biochemical Assays: Like other nitrophenyl esters, it can be used as a chromogenic substrate to study enzymatic reactions.[4] The release of 4-nitrophenol upon hydrolysis can be monitored spectrophotometrically to determine enzyme activity.

-

Drug Development: Aromatic esters containing nitro groups are recognized as potential precursors and intermediates for compounds with biological activities, such as analgesic and anti-inflammatory properties.[3] The nitro group can also be reduced to an amino group, which can be further modified to synthesize other compounds.[3]

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis protocol described above.

Caption: Workflow for the synthesis of this compound.

References

A Technical Guide to the Solubility of o-Toluic Acid, 4-Nitrophenyl Ester in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of o-Toluic acid, 4-nitrophenyl ester. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a strong foundational understanding based on its chemical properties, inferred solubility in common laboratory solvents, and standardized experimental protocols for determining solubility.

Introduction to this compound

This compound, with the molecular formula C₁₄H₁₁NO₄, is an aromatic ester formed from the esterification of o-toluic acid and 4-nitrophenol.[1] Its structure, featuring a methyl group ortho to the ester linkage on the benzoic acid ring and a nitro group para to the ester linkage on the phenol ring, dictates its chemical reactivity and physical properties, including solubility.[1] This compound is primarily utilized as a reagent in organic synthesis and is investigated for its potential applications in pharmaceuticals and material science.[1]

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various solvents can be predicted. The molecule possesses both polar (the ester and nitro groups) and nonpolar (the two aromatic rings and the methyl group) regions. This dual character suggests that it will be more soluble in organic solvents than in water.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Highly Polar Protic | Insoluble | The large nonpolar surface area of the two aromatic rings outweighs the polarity of the ester and nitro groups. A calculated log10 of water solubility for the meta-isomer is -4.68, suggesting very low water solubility. |

| Methanol | Polar Protic | Sparingly to Moderately Soluble | The alcohol's polarity can interact with the ester and nitro groups, while its alkyl chain has some affinity for the nonpolar parts of the molecule. |

| Ethanol | Polar Protic | Sparingly to Moderately Soluble | Similar to methanol, but its longer alkyl chain may slightly enhance solubility compared to methanol. |

| Acetone | Polar Aprotic | Soluble | Acetone is a good solvent for many organic compounds, and its polarity is suitable for dissolving this ester. |

| Dichloromethane (DCM) | Nonpolar | Soluble | As a nonpolar solvent, DCM is expected to effectively solvate the aromatic and methyl groups. |

| Chloroform | Nonpolar | Soluble | Similar to dichloromethane, it is a good solvent for many organic esters. |

| Ethyl Acetate | Moderately Polar Aprotic | Soluble | Its structure contains an ester group, making it compatible with the solute. Mixed solvent systems of ethyl acetate and hexane have been noted as effective for purification, implying solubility.[1] |

| n-Hexane | Nonpolar | Sparingly Soluble | While nonpolar, its inability to interact with the polar functional groups may limit solubility, especially at room temperature. It has been used for recrystallization, which involves dissolving the compound at a higher temperature and its precipitation upon cooling.[1][2] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is another strong polar aprotic solvent that is expected to readily dissolve the compound. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in various solvents. This protocol is based on standard laboratory procedures.[3][4][5]

Objective: To qualitatively or semi-quantitatively determine the solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

Small test tubes or vials

-

Graduated cylinders or pipettes

-

Spatula

-

Vortex mixer (optional)

-

Water bath (optional, for temperature studies)

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, n-hexane, DMF, DMSO)

Procedure:

-

Preparation: Label a clean, dry test tube for each solvent to be tested.

-

Addition of Solute: Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into each labeled test tube.

-

Addition of Solvent: Add a specific volume of the first solvent (e.g., 1 mL) to the corresponding test tube.

-

Mixing: Vigorously agitate the mixture for a set period (e.g., 60 seconds) using a vortex mixer or by flicking the test tube.[3] Ensure thorough mixing to promote dissolution.

-

Observation: After mixing, allow any undissolved solid to settle and observe the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Sparingly Soluble: A small portion of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.[3]

-

-

Incremental Solvent Addition (for semi-quantitative analysis): If the compound is insoluble, additional solvent can be added in known increments (e.g., 0.5 mL at a time), with mixing after each addition, until the solid dissolves. The total volume of solvent required to dissolve the initial mass of the solute can be used to estimate the solubility.

-

Repeat for All Solvents: Repeat steps 3-6 for each of the selected solvents.

-

Data Recording: Record all observations in a structured table.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Consult the Safety Data Sheet (SDS) for this compound and each solvent before use.[6][7][8][9][10]

Visualizing the Solubility Testing Workflow

The logical process for determining the solubility of an organic compound can be represented in a workflow diagram.

Conclusion

While quantitative solubility data for this compound in common laboratory solvents is not extensively documented, its chemical structure provides a solid basis for predicting its solubility behavior. It is anticipated to be soluble in a range of common organic solvents and insoluble in water. The provided experimental protocol offers a systematic approach for researchers to determine its solubility in their specific laboratory contexts, which is crucial for its effective use in synthesis, purification, and various research applications.

References

- 1. Buy this compound [smolecule.com]

- 2. 4-Nitrophenyl 2-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. sds.metasci.ca [sds.metasci.ca]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

Spectroscopic and Spectrometric Analysis of o-Toluic Acid, 4-Nitrophenyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for o-Toluic acid, 4-nitrophenyl ester, a compound of interest in organic synthesis and medicinal chemistry. This document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside the experimental protocols for these analyses. Due to the limited availability of experimentally derived spectra for the ortho isomer, data for the closely related para isomer (p-toluic acid, 4-nitrophenyl ester) is included for comparative analysis.

Chemical Structure and Properties

This compound is an aromatic ester with the molecular formula C14H11NO4 and a molecular weight of 257.24 g/mol .[1] Its structure features a methyl group at the ortho position of the benzoic acid moiety, which is ester-linked to a 4-nitrophenol.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| This compound (Predicted) | ~ 8.3 (d) | Doublet | 2H | Aromatic (H on nitrophenyl ring) |

| ~ 7.4 (d) | Doublet | 2H | Aromatic (H on nitrophenyl ring) | |

| ~ 7.2-7.6 (m) | Multiplet | 4H | Aromatic (H on toluic acid ring) | |

| ~ 2.5 (s) | Singlet | 3H | Methyl (-CH₃) | |

| p-Toluic acid, 4-nitrophenyl ester | 8.33 (d) | Doublet | 2H | Aromatic |

| 8.10 (d) | Doublet | 2H | Aromatic | |

| 7.42 (d) | Doublet | 2H | Aromatic | |

| 7.34 (d) | Doublet | 2H | Aromatic | |

| 2.48 (s) | Singlet | 3H | Methyl (-CH₃) |

Table 2: ¹³C NMR Spectral Data

| Compound | Chemical Shift (δ) [ppm] |

| This compound (Data available in spectral databases) | Data not directly available in search results |

| p-Toluic acid, 4-nitrophenyl ester | 167.80, 154.7, 144.4, 143.46, 129.80, 129.55, 128.52, 125.4, 122.3, 21.55 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Compound | Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| This compound (Predicted) | ~ 1750 | Strong | C=O (Ester carbonyl) |

| ~ 1520 & 1345 | Strong | NO₂ (Asymmetric & Symmetric stretch) | |

| ~ 1200 | Strong | C-O (Ester) | |

| ~ 3100-3000 | Medium | C-H (Aromatic) | |

| ~ 2950-2850 | Medium | C-H (Methyl) | |

| p-Toluic acid, 4-nitrophenyl ester | 1752 | Strong | C=O (Ester carbonyl) |

| 1523 & 1343 | Strong | NO₂ (Asymmetric & Symmetric stretch) | |

| 1195 | Strong | C-O (Ester) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Compound | m/z | Relative Intensity (%) | Assignment |

| This compound | 257 | - | [M]⁺ (Molecular Ion) |

| 119 | - | [M - C₆H₄NO₂]⁺ | |

| p-Toluic acid, 4-nitrophenyl ester | 257 | - | [M]⁺ (Molecular Ion) |

| 119 | 100 | [M - C₆H₄NO₂]⁺ (Base Peak) | |

| 91 | - | [C₇H₇]⁺ | |

| 120 | - | [C₈H₈O]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data presented.

NMR Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹³C NMR, a higher concentration or a longer acquisition time may be necessary.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, the spectrum can be recorded from a thin film of the compound deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of spectral data to elucidate and confirm the structure of an organic compound like this compound.

Caption: Workflow for structural elucidation of this compound.

References

An In-depth Technical Guide to the Hydrolysis of o-Toluic acid, 4-nitrophenyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical hydrolysis of o-Toluic acid, 4-nitrophenyl ester. It details the underlying reaction mechanisms, offers a standardized experimental protocol for kinetic analysis, and presents a framework for understanding the quantitative aspects of the reaction, with a particular focus on the influence of the ortho-substituent.

Introduction

This compound (also known as 4-nitrophenyl 2-methylbenzoate) is an activated ester used in organic synthesis and as a substrate for studying enzyme kinetics, particularly for esterases. Its hydrolysis, the cleavage of the ester bond by water, is a fundamental reaction that proceeds to yield o-toluic acid and 4-nitrophenol.[1] This process can be catalyzed by acid or base.[1] The presence of the electron-withdrawing nitro group on the phenoxy leaving group makes the carbonyl carbon highly electrophilic and stabilizes the resulting 4-nitrophenoxide anion, facilitating the reaction. Understanding the kinetics and mechanism of this hydrolysis is crucial for its application in drug delivery systems, pro-drug design, and as a probe for enzyme activity.

Mechanism of Hydrolysis

The hydrolysis of this compound can proceed via acid-catalyzed, base-catalyzed, or neutral pathways. The base-catalyzed pathway is the most studied and experimentally accessible due to the formation of the intensely yellow-colored 4-nitrophenoxide ion under alkaline conditions, which can be easily monitored spectrophotometrically.[2][3]

Base-Catalyzed Hydrolysis (BAC2 Mechanism)

The base-catalyzed hydrolysis of p-nitrophenyl esters follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism.[4] This pathway involves two primary steps:

-

Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step and results in the formation of a transient, high-energy tetrahedral intermediate.[4]

-

Collapse of the Intermediate: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the 4-nitrophenoxide anion, which is a relatively stable leaving group due to resonance stabilization provided by the nitro group. A final, rapid acid-base reaction between the newly formed o-toluic acid and the 4-nitrophenoxide or another base molecule completes the process.[5]

Acid-Catalyzed Hydrolysis (AAC2 Mechanism)

Under acidic conditions, the mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, a molecule of 4-nitrophenol is eliminated, and the catalytic proton is regenerated.

Quantitative Data and Steric Effects

The Ortho Effect: The ortho-methyl group exerts a significant steric effect . It physically hinders the approach of the hydroxide nucleophile to the carbonyl carbon.[6][7] This steric hindrance raises the activation energy of the rate-determining step, leading to a slower hydrolysis rate compared to its unsubstituted (phenyl 4-nitrophenylbenzoate) or para-substituted (p-Toluic acid, 4-nitrophenyl ester) analogs.[6][8] Studies on the alkaline hydrolysis of substituted phenyl benzoates have quantified that steric factors are a primary contributor to the "ortho effect."[6][7]

For comparison, the table below presents representative kinetic data for the base-catalyzed hydrolysis of similar, well-studied p-nitrophenyl esters. It is expected that the second-order rate constant (kOH) for this compound would be lower than that of p-nitrophenyl benzoate and p-Toluic acid, 4-nitrophenyl ester under identical conditions.

Table 1: Representative Kinetic Data for Base Hydrolysis of p-Nitrophenyl Esters

| Compound | Solvent System | Temperature (°C) | Second-Order Rate Constant (kN or kOH) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| p-Nitrophenyl Acetate | H₂O | 25.0 | 11.6 | [3] |

| p-Nitrophenyl Acetate | 80 mol % DMSO in H₂O | 25.0 | 32,800 | [3] |

| S-p-Nitrophenyl Thioacetate | H₂O | 25.0 | 5.90 | [3] |

| S-p-Nitrophenyl Thioacetate | 80 mol % DMSO in H₂O | 25.0 | 190,000 |[3] |

Note: The data illustrates the typical range of values and the significant effect of solvent on reaction rates. Direct comparison requires identical experimental conditions.

Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

This protocol outlines a standard method for determining the pseudo-first-order and second-order rate constants for the base-catalyzed hydrolysis of this compound. The procedure relies on monitoring the formation of the 4-nitrophenoxide ion, which has a strong absorbance maximum around 400-415 nm.[2][9]

Materials and Reagents

-

This compound

-

High-purity solvent (e.g., Acetonitrile, DMSO) for stock solution

-

Aqueous buffer solution of known pH (e.g., Borate or Phosphate buffer, pH > 8)

-

Sodium Hydroxide (NaOH) solution of known concentration

-

Thermostatted UV-Vis Spectrophotometer with cuvettes

Procedure

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like acetonitrile or DMSO to ensure solubility.

-

Reaction Setup: In a 1 cm path length quartz cuvette, place the aqueous buffer or NaOH solution. The cuvette should be pre-equilibrated to the desired temperature (e.g., 25°C) in the spectrophotometer's cell holder.

-

Initiation of Reaction: To initiate the reaction, inject a small aliquot (e.g., 10-20 µL) of the ester stock solution into the cuvette. The final ester concentration should be low (e.g., 50-100 µM) to ensure pseudo-first-order conditions where [OH⁻] >> [Ester]. Quickly mix the solution by capping and inverting the cuvette.

-

Data Acquisition: Immediately begin recording the absorbance at the λmax of the 4-nitrophenoxide ion (approx. 400-415 nm) as a function of time. Collect data for at least 3-5 half-lives, or until the absorbance reaches a stable plateau (A∞).

Data Analysis

-

Pseudo-First-Order Rate Constant (kobs): Under conditions where [OH⁻] is constant and in large excess, the reaction follows pseudo-first-order kinetics. The observed rate constant (kobs) can be determined by fitting the absorbance (At) versus time (t) data to the following first-order integrated rate law:

-

ln(A∞ - At) = -kobst + ln(A∞ - A0)

-

A plot of ln(A∞ - At) versus t will yield a straight line with a slope of -kobs.[3]

-

-

Second-Order Rate Constant (kOH): The second-order rate constant for the base-catalyzed reaction (kOH) is determined by measuring kobs at several different hydroxide concentrations. The relationship is given by:

-

kobs = kw + kOH[OH⁻]

-

Where kw is the rate constant for the neutral hydrolysis (water reaction). A plot of kobs versus [OH⁻] will yield a straight line with a slope equal to kOH and a y-intercept equal to kw.[3]

-

Visualizations

Base-Catalyzed Hydrolysis Pathway

The following diagram illustrates the BAC2 mechanism for the hydrolysis of this compound.

Caption: BAC2 mechanism for base-catalyzed ester hydrolysis.

Experimental Workflow

The following diagram outlines the workflow for the kinetic analysis of the hydrolysis reaction.

Caption: Workflow for kinetic analysis of ester hydrolysis.

Conclusion

The hydrolysis of this compound is a classic example of nucleophilic acyl substitution, best studied under basic conditions. The reaction proceeds via a BAC2 mechanism involving a tetrahedral intermediate. A key determinant of its reactivity is the steric hindrance imposed by the ortho-methyl group, which is expected to decrease the rate of hydrolysis relative to its para- and meta-substituted isomers. The quantitative kinetic parameters can be reliably determined using a straightforward UV-Vis spectrophotometric assay that monitors the formation of the 4-nitrophenoxide product. This guide provides the theoretical framework and practical methodology for researchers to investigate and utilize this reaction in their respective fields.

References

- 1. Buy this compound [smolecule.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Biological Activities of o-Toluic Acid, 4-Nitrophenyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Toluic acid, 4-nitrophenyl ester, also known as 4-nitrophenyl 2-methylbenzoate, is an aromatic ester primarily utilized as a chromogenic substrate in biochemical assays to determine the activity of various hydrolytic enzymes, particularly lipases and esterases. While direct biological activities of the ester itself are not extensively documented in scientific literature, its classification as a nitro-substituted aromatic ester and its hydrolysis products, o-toluic acid and 4-nitrophenol, suggest potential, albeit unconfirmed, downstream biological effects. This technical guide provides a comprehensive overview of its primary application, detailed experimental protocols for its use in enzyme assays, and an exploration of the potential biological activities derived from its chemical structure and metabolic breakdown.

Introduction

This compound (Figure 1) is a synthetic organic compound that has found a niche application in the field of biochemistry. Its chemical structure, featuring an ester linkage between o-toluic acid and 4-nitrophenol, makes it susceptible to hydrolysis by esterolytic enzymes. The presence of the 4-nitrophenyl group is key to its utility as a laboratory reagent, as its cleavage product, 4-nitrophenol, is a yellow-colored compound that can be readily quantified using spectrophotometry.

While the intact ester is not known to possess significant direct pharmacological activity, aromatic esters containing nitro groups are recognized as potential precursors for compounds with analgesic and anti-inflammatory properties[1]. Upon hydrolysis in a biological system, the ester would release o-toluic acid and 4-nitrophenol, each with its own distinct biological and toxicological profile.

Figure 1: Chemical Structure of this compound

Chemical Formula: C₁₄H₁₁NO₄ Molecular Weight: 257.24 g/mol

Primary Application: Chromogenic Substrate for Enzyme Assays

The most well-documented application of this compound is as a substrate for measuring the activity of hydrolytic enzymes such as lipases and esterases. The principle of this assay is based on the enzymatic cleavage of the ester bond, which releases 4-nitrophenol. In an alkaline solution, 4-nitrophenol is ionized to the 4-nitrophenolate anion, which exhibits a strong absorbance at approximately 405-410 nm. The rate of increase in absorbance is directly proportional to the enzymatic activity.

Mechanism of Enzymatic Hydrolysis

The enzymatic reaction involves the nucleophilic attack of a residue in the enzyme's active site (e.g., a serine residue in serine hydrolases) on the carbonyl carbon of the ester. This leads to the formation of an acyl-enzyme intermediate and the release of 4-nitrophenol. The acyl-enzyme intermediate is then hydrolyzed by water to regenerate the free enzyme and release o-toluic acid.

Experimental Protocols

General Spectrophotometric Assay for Lipase/Esterase Activity

This protocol provides a general method for determining the activity of a lipase or esterase using a 4-nitrophenyl ester substrate like this compound.

Materials:

-

Enzyme solution (e.g., purified lipase or crude cell lysate)

-

Substrate stock solution: this compound (10 mM in isopropanol or acetonitrile)

-

Assay buffer: 50 mM Tris-HCl or phosphate buffer, pH 7.0-8.0

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare the reaction mixture: In each well of a 96-well microplate, add the assay buffer.

-

Add the enzyme: Add a specific volume of the enzyme solution to the wells. For a negative control, add the same volume of buffer instead of the enzyme solution.

-

Pre-incubate: Incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction: Add the substrate stock solution to each well to start the reaction. The final substrate concentration typically ranges from 0.1 to 1 mM.

-

Monitor absorbance: Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

-

Calculate enzyme activity: Determine the rate of change in absorbance (ΔAbs/min). The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenol at the specific pH and wavelength (approximately 18,000 M⁻¹cm⁻¹ at pH 8.0 and 405 nm), c is the concentration, and l is the path length.

Potential Biological Activities of Hydrolysis Products

In a biological environment, this compound is expected to be hydrolyzed, releasing its constituent molecules. Therefore, any potential biological activity would likely be attributable to these hydrolysis products.

o-Toluic Acid

o-Toluic acid, or 2-methylbenzoic acid, is recognized as a xenobiotic metabolite[2][3]. It is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and pesticides[4][5].

-

Anti-inflammatory Potential: o-Toluic acid is a precursor in the synthesis of some nonsteroidal anti-inflammatory drugs (NSAIDs)[5]. While the anti-inflammatory activity of o-toluic acid itself is not well-characterized, its structural relationship to other benzoic acid derivatives with known anti-inflammatory properties suggests this as a potential area for investigation.

4-Nitrophenol

4-Nitrophenol is a phenolic compound with a nitro group and is considered a toxic substance[1][6][7][8]. Its biological effects are generally associated with toxicity.

-

Toxicity Profile: Ingestion or inhalation of 4-nitrophenol can lead to headaches, drowsiness, nausea, and cyanosis[6]. It is an irritant to the eyes, skin, and respiratory tract[1]. In the bloodstream, it can cause methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen[1]. The oral LD50 in rats is reported to be 202 mg/kg[1].

-

Metabolism: In biological systems, 4-nitrophenol can be metabolized, for instance, through hydroxylation to form 4-nitrocatechol[9].

Quantitative Data Summary

As there is a lack of specific quantitative biological activity data for this compound, the following table summarizes the available toxicological data for its hydrolysis products.

| Compound | Metric | Value | Species | Route of Administration | Reference |

| o-Toluic Acid | LD50 | 422 mg/kg | Mouse | Intraperitoneal | [10] |

| 4-Nitrophenol | LD50 | 202 mg/kg | Rat | Oral | [1] |

| LD50 | 282 mg/kg | Mouse | Oral | [1] |

Conclusion

This compound serves as a valuable tool for researchers in biochemistry and enzymology as a chromogenic substrate for the quantification of lipase and esterase activity. Its utility is derived from the release of the colored compound 4-nitrophenol upon enzymatic hydrolysis. While the ester itself is not associated with significant direct biological activities, its potential effects in a biological system would likely stem from its hydrolysis products. o-Toluic acid is a precursor to some anti-inflammatory agents, suggesting a potential, though unproven, pharmacological relevance. Conversely, 4-nitrophenol is a known toxicant. Therefore, any application of this compound in biological systems should consider the downstream effects of its hydrolysis products. Further research is warranted to explore any potential direct biological activities of the intact ester.

References

- 1. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 2. abmole.com [abmole.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. epa.gov [epa.gov]

- 7. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Mechanism of 4-Nitrophenol Oxidation in Rhodococcus sp. Strain PN1: Characterization of the Two-Component 4-Nitrophenol Hydroxylase and Regulation of Its Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sds.metasci.ca [sds.metasci.ca]

A Technical Guide to o-Toluic Acid, 4-Nitrophenyl Ester as a Reagent in Organic Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

o-Toluic acid, 4-nitrophenyl ester, also known by its IUPAC name (4-nitrophenyl) 2-methylbenzoate, is an activated aromatic ester with significant utility in organic synthesis.[1] Its structure comprises an o-toluic acid moiety esterified with 4-nitrophenol.[2] The key to its reactivity lies in the 4-nitrophenyl group, which acts as an excellent leaving group due to the electron-withdrawing nature of the para-nitro substituent.[2][3] This activation renders the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, establishing the compound as a potent acylating agent for the introduction of the o-toluoyl group.

This technical guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its practical use in research and development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source(s) |

| IUPAC Name | (4-nitrophenyl) 2-methylbenzoate | [1] |

| Synonyms | This compound; 4-nitrophenyl 2-methylbenzoate | [1] |

| Molecular Formula | C₁₄H₁₁NO₄ | [1][2] |

| Molecular Weight | 257.24 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid (typical for related compounds) | [4] |

| Melting Point | 336-344 K (63-71 °C) reported in one instance after purification | [2] |

| Crystal Structure Data | Cambridge Structural Database (CSD) Code: 758254 | [1][2] |

Synthesis and Purification

The preparation of this compound is most commonly achieved via two primary routes starting from o-toluic acid.

Synthetic Routes

-

Direct Esterification: This method involves the direct condensation of o-toluic acid with 4-nitrophenol, typically in the presence of a strong acid catalyst and a dehydrating agent, such as sulfuric acid, under reflux conditions.[2]

-

Acyl Chloride Method: A widely employed and often more efficient route involves the conversion of o-toluic acid to its more reactive acid chloride derivative, o-toluoyl chloride, using a reagent like thionyl chloride (SOCl₂).[2] The resulting o-toluoyl chloride is then reacted with 4-nitrophenol in the presence of a base to yield the final ester product.[2]

Synthesis Workflow

The following diagram illustrates the two principal pathways for the synthesis of the target compound.

Caption: Primary synthetic routes to this compound.

Experimental Protocol: Acyl Chloride Method

This section details a representative experimental procedure for the synthesis and subsequent purification.

Step 1: Synthesis of o-Toluoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend o-toluic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, ~3.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Gently heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours, or until gas evolution (SO₂ and HCl) ceases.

-

Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure to yield crude o-toluoyl chloride, which can be used directly in the next step.

Step 2: Esterification with 4-Nitrophenol

-

Dissolve 4-nitrophenol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution in an ice bath (0 °C).

-

Add the crude o-toluoyl chloride (1.0 eq) dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Purification

The crude product is effectively purified by recrystallization.[2] A mixed solvent system, such as ethyl acetate and hexane, or a single solvent like n-hexane, can be employed.[2] In one documented procedure, recrystallization from n-hexane yielded the product with a 37% yield.[2]

Chemical Reactivity and Mechanism

The synthetic utility of this compound stems from its function as an activated ester. The 4-nitrophenoxide anion is a weak base and a stable species, making it an excellent leaving group. This significantly enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols.

Caption: General mechanism for nucleophilic acyl substitution.

Applications in Research and Development

Acylating Agent in Organic Synthesis

The primary application is the transfer of the o-toluoyl group to various substrates. This is particularly valuable in multi-step syntheses where mild reaction conditions are required to avoid decomposition of sensitive functional groups elsewhere in the molecule. It serves as a key intermediate in the synthesis of more complex molecules for pharmaceuticals and materials science.[2]

Chromogenic Substrate for Enzyme Assays

While specific studies on this compound are limited, 4-nitrophenyl esters are widely used as chromogenic substrates for studying enzyme kinetics, particularly for hydrolases like esterases and lipases.[3] Enzymatic cleavage of the ester bond releases 4-nitrophenol, which, upon deprotonation at neutral or basic pH, forms the intensely yellow 4-nitrophenolate anion. The rate of formation of this anion can be monitored spectrophotometrically (at ~405 nm), allowing for the quantification of enzyme activity.[3]

Workflow for Enzymatic Assays

References

An In-depth Technical Guide to o-Toluic Acid, 4-Nitrophenyl Ester: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of o-Toluic acid, 4-nitrophenyl ester, an organic compound of interest in chemical research and with potential applications in pharmaceuticals and material science. This document details the historical context of its study, outlines detailed experimental protocols for its synthesis, presents key quantitative data in a structured format, and includes a workflow diagram for its preparation. While the exact date of its initial discovery is not extensively documented, its synthesis and characterization gained prominence in the late 20th century with advancements in esterification methodologies.

Introduction

This compound, with the IUPAC name (4-nitrophenyl) 2-methylbenzoate, is an aromatic ester. Its structure is characterized by an o-toluic acid moiety esterified with a 4-nitrophenol group. The presence of the nitro group, a strong electron-withdrawing group, on the phenyl ring makes the ester susceptible to nucleophilic attack, rendering it a useful reagent in organic synthesis. This guide serves as a technical resource for professionals requiring detailed information on this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| IUPAC Name | (4-nitrophenyl) 2-methylbenzoate | - |

| Molecular Formula | C₁₄H₁₁NO₄ | [1] |

| Molecular Weight | 257.24 g/mol | [1] |

| Melting Point | 63-71 °C (336-344 K) | - |

| Appearance | - | - |

| Solubility | Soluble in n-hexane | - |

Synthesis

The most common and effective method for the synthesis of this compound is a two-step process. The first step involves the conversion of o-toluic acid to its more reactive acid chloride derivative, o-toluoyl chloride. The second step is the acylation of 4-nitrophenol with the synthesized o-toluoyl chloride.

Experimental Protocols

Step 1: Synthesis of o-Toluoyl Chloride

This procedure details the preparation of o-toluoyl chloride from o-toluic acid using thionyl chloride.

-

Materials:

-

o-Toluic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

-

Equipment:

-

A 1000 mL three-necked round-bottom flask

-

Reflux condenser

-

Stirrer

-

Heating mantle

-

Apparatus for distillation under reduced pressure

-

-

Procedure:

-

To the reaction flask, add 540.56 g of o-toluic acid, 571.0 g of thionyl chloride, and 2 g of N,N-dimethylformamide.

-

Heat the mixture to 90°C with continuous stirring.

-

Maintain the reaction at this temperature for 3 hours. The reaction mixture should become a clear solution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting product is o-toluoyl chloride.

-

Step 2: Synthesis of this compound

This procedure describes the acylation of 4-nitrophenol with o-toluoyl chloride.

-

Materials:

-

o-Toluoyl chloride (from Step 1)

-

4-Nitrophenol

-

Triethylamine

-

Dichloromethane (CH₂Cl₂)

-

-

Equipment:

-

Reaction flask

-

Stirrer

-

-

Procedure:

-

Dissolve 4-nitrophenol in dry dichloromethane in the reaction flask.

-

Add triethylamine to the solution at room temperature.

-

To this solution, add o-toluoyl chloride.

-

The reaction proceeds to form this compound.

-

Purification

The crude this compound can be purified by recrystallization.

-

Solvent: n-Hexane

-

Procedure:

-

Dissolve the crude product in a minimum amount of hot n-hexane.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to facilitate crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold n-hexane.

-

Dry the crystals under vacuum.

-

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of this compound.

| Step | Reactant | Moles | Mass/Volume | Product | Yield | Purity |

| 1 | o-Toluic acid | - | 540.56 g | o-Toluoyl chloride | 99.7% | 98.8% |

| Thionyl chloride | - | 571.0 g | ||||

| DMF | - | 2 g | ||||

| 2 & Purification | o-Toluoyl chloride | - | - | This compound | 37% (after recrystallization) | - |

| 4-Nitrophenol | - | - |

Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of both the toluic acid and nitrophenyl moieties, as well as a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and nitro groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group, the aromatic carbons, and the methyl carbon.

-

FTIR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, and the N-O stretching of the nitro group.

Synthetic Workflow

The synthesis of this compound can be visualized as a two-step process, which is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Applications and Future Perspectives

This compound serves as a valuable intermediate in organic synthesis. The activated nature of the ester bond due to the 4-nitrophenyl group makes it a good leaving group in nucleophilic acyl substitution reactions. This reactivity is harnessed in the synthesis of more complex molecules. Its potential applications extend to:

-

Pharmaceutical Research: As a building block for the synthesis of novel drug candidates. The toluic acid and nitrophenyl motifs are present in various biologically active compounds.

-

Material Science: For incorporation into polymers to modify their properties.

Further research into the biological activities of this compound and its derivatives could unveil new therapeutic applications. Optimization of its synthesis to improve yields and reduce the use of hazardous reagents remains an area of interest for process chemists.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its synthesis, purification, and physicochemical properties. The provided experimental protocols and quantitative data offer a practical resource for researchers and professionals in the field of chemistry and drug development. The outlined synthetic workflow provides a clear visual representation of its preparation. While detailed spectral characterization data for this specific isomer is pending wider availability, the information compiled herein serves as a solid foundation for its synthesis and further investigation.

References

Reactivity of o-Toluic Acid, 4-Nitrophenyl Ester with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of o-toluic acid, 4-nitrophenyl ester and its close structural analogs with various nucleophiles. The document outlines the underlying mechanistic principles, presents quantitative kinetic data, and provides detailed experimental protocols for the study of these reactions. This information is critical for understanding the stability and reactivity of such esters in various chemical and biological environments, which is of particular interest in the fields of medicinal chemistry and drug development, where this moiety can be employed as a reactive handle for bioconjugation or as a prodrug element.

Core Concepts: The Nucleophilic Acyl Substitution Mechanism

The reaction of this compound with nucleophiles proceeds via a nucleophilic acyl substitution pathway. The 4-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting 4-nitrophenoxide anion. The reaction generally proceeds through a stepwise mechanism involving a tetrahedral intermediate.

The ortho-methyl group on the benzoyl moiety introduces steric hindrance around the carbonyl carbon, which can influence the rate of nucleophilic attack. The electronic nature of substituents on the benzoyl ring also plays a significant role in modulating the electrophilicity of the carbonyl carbon and thus the overall reaction rate.

Quantitative Kinetic Data

The reactivity of 4-nitrophenyl o-toluate and its analogs with nucleophiles can be quantified by determining the second-order rate constants (kN). The following tables summarize the kinetic data for the aminolysis of various 4-nitrophenyl 2-methylbenzoates with a series of cyclic secondary amines in acetonitrile at 25.0 ± 0.1 °C. These compounds serve as excellent models for understanding the reactivity of this compound.

Table 1: Second-Order Rate Constants (kN in dm3 mol-1 s-1) for the Reaction of 4-Nitrophenyl X-Substituted-2-Methylbenzoates with Cyclic Secondary Amines in Acetonitrile at 25.0 ± 0.1 °C

| Substituent (X) | Piperidine | Morpholine | Piperazine |

| 4-OCH3 | 0.850 | 0.121 | 0.255 |

| 4-CH3 | 1.02 | 0.147 | 0.310 |

| H | 1.55 | 0.224 | 0.470 |

| 4-Cl | 2.50 | 0.360 | 0.755 |

| 3-Cl | 3.15 | 0.455 | 0.950 |

Data extracted from a kinetic study on 4-nitrophenyl X-substituted-2-methylbenzoates.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves a two-step process starting from o-toluic acid.

Step 1: Synthesis of o-Toluoyl Chloride

-

In a 100 mL two-neck round-bottom flask, gently warm 1.5 g of o-toluic acid to 50 °C on a water bath.

-

Slowly add an excess of dry thionyl chloride with stirring, along with 2-3 drops of dimethylformamide (DMF) as a catalyst.

-

Reflux the mixture for 50-60 minutes at 70 °C.

-

Remove the excess thionyl chloride by evaporation under reduced pressure.

Step 2: Esterification

-

In a separate flask, dissolve 1.5 g of 4-nitrophenol in dry dichloromethane.

-

Add triethylamine at room temperature until a transparent solution is obtained.

-

Slowly add the freshly prepared o-toluoyl chloride to this solution with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate:n-hexane (1:2) mobile phase.

-

Upon completion, add cold dilute HCl solution to neutralize excess triethylamine.

-

Separate the organic layer, wash with distilled water and then with a 5% NaHCO3 solution.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the product from n-hexane to yield pure this compound.[1]

Kinetic Measurements of Aminolysis

The rates of reaction between 4-nitrophenyl o-toluate analogs and amine nucleophiles are typically measured using UV-Vis spectrophotometry.

Materials and Instrumentation:

-

UV-Vis Spectrophotometer with a thermostatted cell holder.

-

Acetonitrile (HPLC grade) as the solvent.

-

4-Nitrophenyl 2-methylbenzoate derivatives (substrates).

-

Cyclic secondary amines (nucleophiles): piperidine, morpholine, piperazine.

-

Stock solutions of substrates and amines prepared in acetonitrile.

Procedure:

-

Set the spectrophotometer to monitor the absorbance change at the λmax of the 4-nitrophenoxide ion in acetonitrile.

-

Maintain a constant temperature of 25.0 ± 0.1 °C in the cell holder.

-

Prepare a series of amine solutions of varying concentrations in acetonitrile. To maintain pseudo-first-order conditions, the amine concentration should be at least 20 times greater than the substrate concentration.

-

Initiate the reaction by injecting a small aliquot of the substrate stock solution into the cuvette containing the amine solution. The final substrate concentration should be in the range of 5 x 10-5 to 5 x 10-4 mol dm-3.

-

Record the increase in absorbance over time until the reaction is complete.

-

The pseudo-first-order rate constant (kobs) is determined from the slope of the plot of ln(A∞ - At) versus time, where At is the absorbance at time t, and A∞ is the absorbance at the end of the reaction.

-

The second-order rate constant (kN) is obtained from the slope of the linear plot of kobs versus the concentration of the free amine.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of nucleophilic acyl substitution.

Caption: Workflow for kinetic analysis of aminolysis.

Conclusion

The reactivity of this compound with nucleophiles is governed by the principles of nucleophilic acyl substitution. The reaction rates are influenced by the nature of the nucleophile, steric hindrance from the ortho-methyl group, and electronic effects of any substituents on the benzoyl ring. The provided kinetic data for analogous compounds and detailed experimental protocols offer a robust framework for researchers to design and interpret experiments involving this important class of reactive esters. Understanding these reactivity patterns is essential for the rational design of molecules with tailored stability and reactivity profiles for applications in drug development and chemical biology.

References

Methodological & Application

Application Notes and Protocols for o-Toluic acid, 4-nitrophenyl ester in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Toluic acid, 4-nitrophenyl ester, also known by its IUPAC name (4-nitrophenyl) 2-methylbenzoate, is an aromatic ester that can serve as a chromogenic substrate for various hydrolytic enzymes.[1] Its structure consists of an o-toluic acid moiety esterified with 4-nitrophenol. The presence of the electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the ester linkage, making it susceptible to nucleophilic attack by enzymes such as esterases and lipases.[1]

The fundamental principle behind its use in enzymatic assays is the enzymatic hydrolysis of the ester bond, which releases 4-nitrophenol. This product is a chromophore that exhibits a distinct yellow color in aqueous solutions under neutral to alkaline conditions, with a maximum absorbance around 405-413 nm. The rate of 4-nitrophenol release, monitored spectrophotometrically, is directly proportional to the enzyme's activity. This allows for a continuous and quantitative measurement of enzyme kinetics. While specific kinetic data for this compound is not extensively documented in public literature, its structural similarity to other 4-nitrophenyl esters allows for the adaptation of established protocols.[1][2]

Principle of the Assay

The enzymatic assay using this compound is based on a colorimetric measurement. A hydrolytic enzyme, such as an esterase or lipase, catalyzes the cleavage of the ester bond in the substrate. This reaction yields o-toluic acid and 4-nitrophenol. The released 4-nitrophenol, in a solution with a pH above its pKa (~7), deprotonates to form the 4-nitrophenolate ion, which is intensely colored. The rate of formation of this yellow-colored product is monitored over time by measuring the increase in absorbance at a specific wavelength (typically 405-413 nm).

The general enzymatic reaction is as follows:

This compound + H₂O ---(Enzyme)---> o-Toluic acid + 4-Nitrophenol

Data Presentation: Kinetic Parameters of Related 4-Nitrophenyl Esters

| Substrate | Enzyme | K_m_ (mM) | V_max_ (U/mg or µmol/min/mg) | k_cat_ (s⁻¹) | Source |

| p-Nitrophenyl Acetate | Penicillin G Acylase (F360V mutant) | 0.23 | - | 0.1 | |

| p-Nitrophenyl Propionate | Penicillin G Acylase (F360V mutant) | 0.44 | - | 0.26 | |

| p-Nitrophenyl Butyrate | Sub1 (a suberinase) | 0.57 | 2.36 µmol/g/min | - | |

| p-Nitrophenyl Acetate | Wild Lipase | - | 0.42 U/mg | - | |

| p-Nitrophenyl Butyrate | Wild Lipase | - | 0.95 U/mg | - | |

| p-Nitrophenyl Octanoate | Wild Lipase | - | 1.1 U/mg | - | |

| p-Nitrophenyl Dodecanoate | Wild Lipase | - | 0.78 U/mg | - | |

| p-Nitrophenyl Palmitate | Wild Lipase | - | 0.18 U/mg | - |

Note: The ortho-methyl group in this compound may introduce steric hindrance near the ester carbonyl group, which could affect enzyme binding and hydrolysis rates compared to its para and meta isomers or simpler aliphatic esters.[1] Therefore, empirical determination of kinetic parameters for the specific enzyme of interest is highly recommended.

Experimental Protocols

This section provides a detailed, generalized methodology for using this compound in an enzymatic assay. The protocol is based on established methods for other 4-nitrophenyl ester substrates and should be optimized for the specific enzyme and experimental setup.

Preparation of Reagents

-

Assay Buffer: A buffer with a pH optimum for the enzyme of interest should be used. A common choice is 50 mM Tris-HCl or 50 mM sodium phosphate buffer. The pH should be maintained between 7.0 and 8.0 to ensure the ionization of the released 4-nitrophenol.

-

Substrate Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This is necessary because the substrate has low solubility in aqueous solutions.

-

Note: The final concentration of the organic solvent in the assay mixture should be kept low (typically <5% v/v) to avoid enzyme denaturation.

-

-

Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The concentration should be determined empirically to ensure a linear reaction rate for the desired assay duration. Store the enzyme solution on ice.

-

4-Nitrophenol Standard Solution: Prepare a series of standard solutions of 4-nitrophenol (e.g., 0-200 µM) in the assay buffer. This will be used to generate a standard curve to convert the rate of change in absorbance to the rate of product formation.

Instrumentation

-

A UV-Vis spectrophotometer or a microplate reader capable of measuring absorbance at 405-413 nm is required.

-

Temperature-controlled cuvette holder or microplate reader to maintain a constant assay temperature.

Assay Procedure (Spectrophotometer)

-

Set up the Spectrophotometer: Set the spectrophotometer to measure absorbance at the optimal wavelength for 4-nitrophenol (determine the peak absorbance between 405-413 nm for your specific buffer). Set the temperature to the desired value for the assay.

-

Prepare the Reaction Mixture: In a 1 mL cuvette, add the following in order:

-

Assay Buffer (e.g., 900 µL of 50 mM Tris-HCl, pH 8.0)

-

Substrate Stock Solution (e.g., 10 µL of 10 mM this compound in DMSO to give a final concentration of 100 µM)

-

Mix gently by pipetting and pre-incubate the mixture in the spectrophotometer for 5 minutes to reach the desired temperature.

-

-

Initiate the Reaction: Add the enzyme solution (e.g., 90 µL of enzyme in assay buffer) to the cuvette to make a final volume of 1 mL.

-

Measure Absorbance: Immediately start monitoring the change in absorbance at the chosen wavelength for a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 15-30 seconds).

-

Run Controls:

-

Blank (No Enzyme): A reaction mixture containing the assay buffer and substrate but no enzyme, to measure the rate of non-enzymatic hydrolysis.

-

Enzyme Blank (No Substrate): A mixture of assay buffer and enzyme to account for any background absorbance from the enzyme solution.

-

Data Analysis

-

Generate a 4-Nitrophenol Standard Curve:

-

Measure the absorbance of the 4-nitrophenol standard solutions at the assay wavelength.

-

Plot absorbance versus the concentration of 4-nitrophenol.

-

Determine the molar extinction coefficient (ε) from the slope of the standard curve according to the Beer-Lambert law (A = εcl).

-

-

Calculate the Initial Reaction Rate:

-

Plot the absorbance readings from the enzymatic assay against time.

-

Determine the initial linear rate of the reaction (ΔA/min) from the slope of this plot.

-

Subtract the rate of the "Blank (No Enzyme)" control from the enzymatic reaction rate to correct for spontaneous hydrolysis.

-

-

Calculate Enzyme Activity:

-

Use the following formula to calculate the enzyme activity: Activity (µmol/min/mL) = (ΔA/min) / (ε * l) where:

-

ΔA/min is the initial rate of change in absorbance per minute.

-

ε is the molar extinction coefficient of 4-nitrophenol (in M⁻¹cm⁻¹).

-

l is the path length of the cuvette (usually 1 cm).

-

-

To obtain specific activity (µmol/min/mg), divide the activity by the concentration of the enzyme in the final reaction mixture (in mg/mL).

-

Visualizations

Enzymatic Hydrolysis Pathway

Caption: Enzymatic hydrolysis of the substrate to yield a colored product.

Experimental Workflow